molecular formula C25H27N3O4 B2883187 N1-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)-N2-(4-methoxyphenethyl)oxalamide CAS No. 898416-36-9

N1-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)-N2-(4-methoxyphenethyl)oxalamide

Cat. No. B2883187
CAS RN: 898416-36-9
M. Wt: 433.508
InChI Key: NYVKKJXKVUBGIO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N1-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)-N2-(4-methoxyphenethyl)oxalamide, also known as FIIN-3, is a small molecule inhibitor of FGFR (fibroblast growth factor receptor) kinases. It has been extensively studied due to its potential use in cancer treatment.

Mechanism of Action

N1-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)-N2-(4-methoxyphenethyl)oxalamide inhibits FGFR kinases by binding to the ATP-binding pocket of the kinase domain. This prevents the kinase from phosphorylating downstream signaling molecules, which are involved in cell growth and survival. By inhibiting FGFR signaling, N1-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)-N2-(4-methoxyphenethyl)oxalamide induces cell cycle arrest and apoptosis in cancer cells. It has also been shown to inhibit angiogenesis, which is the process by which new blood vessels are formed to supply nutrients to tumors.
Biochemical and Physiological Effects:
N1-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)-N2-(4-methoxyphenethyl)oxalamide has been shown to have several biochemical and physiological effects. It inhibits the proliferation of cancer cells, induces cell cycle arrest, and promotes apoptosis. It also inhibits angiogenesis, which is important for the growth and survival of tumors. In addition, it has been shown to have anti-inflammatory effects, which may be beneficial in the treatment of certain types of cancer.

Advantages and Limitations for Lab Experiments

N1-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)-N2-(4-methoxyphenethyl)oxalamide has several advantages for lab experiments. It is a small molecule inhibitor, which makes it easy to administer and study. It is also highly selective for FGFR kinases, which reduces the risk of off-target effects. However, there are also some limitations to using N1-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)-N2-(4-methoxyphenethyl)oxalamide in lab experiments. It has poor solubility in water, which can make it difficult to administer in certain experiments. In addition, it has a relatively short half-life, which may limit its effectiveness in vivo.

Future Directions

There are several future directions for the study of N1-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)-N2-(4-methoxyphenethyl)oxalamide. One area of research is the development of more potent and selective FGFR inhibitors. Another area of research is the identification of biomarkers that can predict the response of cancer cells to N1-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)-N2-(4-methoxyphenethyl)oxalamide. This could help to identify patients who are most likely to benefit from N1-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)-N2-(4-methoxyphenethyl)oxalamide treatment. Additionally, the combination of N1-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)-N2-(4-methoxyphenethyl)oxalamide with other cancer therapies is an area of research that has the potential to improve treatment outcomes. Finally, the development of more effective drug delivery systems for N1-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)-N2-(4-methoxyphenethyl)oxalamide is an area of research that could improve its effectiveness in vivo.

Synthesis Methods

N1-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)-N2-(4-methoxyphenethyl)oxalamide is synthesized through a multi-step process involving the reaction of various chemical compounds. The synthesis method was first described by Tan et al. in 2014. The starting material for the synthesis is 2-(furan-2-yl)ethylamine, which is reacted with indole-3-carboxaldehyde to form 2-(furan-2-yl)-2-(indolin-1-yl)ethanol. The resulting compound is then reacted with 4-methoxyphenethylamine to form N1-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)-N2-(4-methoxyphenethyl)ethane-1,2-diamine. Finally, oxalyl chloride is added to the mixture to form the oxalamide derivative, N1-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)-N2-(4-methoxyphenethyl)oxalamide.

Scientific Research Applications

N1-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)-N2-(4-methoxyphenethyl)oxalamide has been extensively studied for its potential use in cancer treatment. It has been shown to be a potent and selective inhibitor of FGFR kinases, which are involved in the regulation of cell growth, differentiation, and survival. FGFRs are often overexpressed in various types of cancer, making them attractive targets for cancer therapy. N1-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)-N2-(4-methoxyphenethyl)oxalamide has been shown to inhibit the growth of cancer cells both in vitro and in vivo, making it a promising candidate for cancer treatment.

properties

IUPAC Name

N'-[2-(2,3-dihydroindol-1-yl)-2-(furan-2-yl)ethyl]-N-[2-(4-methoxyphenyl)ethyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H27N3O4/c1-31-20-10-8-18(9-11-20)12-14-26-24(29)25(30)27-17-22(23-7-4-16-32-23)28-15-13-19-5-2-3-6-21(19)28/h2-11,16,22H,12-15,17H2,1H3,(H,26,29)(H,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYVKKJXKVUBGIO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CCNC(=O)C(=O)NCC(C2=CC=CO2)N3CCC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H27N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N1-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)-N2-(4-methoxyphenethyl)oxalamide

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